molecular formula C12H20FNO3 B13003010 tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13003010
M. Wt: 245.29 g/mol
InChI Key: NTMHDQQNDJAJNW-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a fluorine atom and an oxa-azaspiro structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its unique binding properties, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The spirocyclic structure further enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-6-9(12)13/h9H,4-8H2,1-3H3

InChI Key

NTMHDQQNDJAJNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCC2F

Origin of Product

United States

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